N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine
Description
N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is a triarylamine-based organic compound characterized by a central fluorene core substituted with diphenyl groups at the 9-position and biphenyl-4-ylamine groups at the 4-position. This structure confers high thermal stability and favorable charge-transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) as a hole-transport layer (HTL) or emissive layer host . Its glass-transition temperature (Tg) of 140°C significantly exceeds that of conventional HTL materials like TAPC (Tg = 79°C), enhancing device longevity under operational stress .
Properties
Molecular Formula |
C49H35N |
|---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
9,9-diphenyl-N,N-bis(4-phenylphenyl)fluoren-4-amine |
InChI |
InChI=1S/C49H35N/c1-5-16-36(17-6-1)38-28-32-42(33-29-38)50(43-34-30-39(31-35-43)37-18-7-2-8-19-37)47-27-15-26-46-48(47)44-24-13-14-25-45(44)49(46,40-20-9-3-10-21-40)41-22-11-4-12-23-41/h1-35H |
InChI Key |
SQYTVGCILBVCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC6=C5C7=CC=CC=C7C6(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine typically involves:
Step 1: Synthesis of 9,9-diphenyl-9H-fluoren-4-amine intermediate
This intermediate is prepared by amination of 9,9-diphenylfluorene derivatives, often via Buchwald-Hartwig amination or nucleophilic substitution reactions.Step 2: Introduction of biphenyl substituents via palladium-catalyzed cross-coupling
The biphenyl groups are introduced by coupling aryl halides (e.g., 4-bromobiphenyl) with the amine intermediate using palladium catalysts under controlled conditions.
Detailed Synthetic Route
A representative synthetic route is as follows:
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Buchwald-Hartwig Amination | 9,9-diphenylfluorene-4-bromide, ammonia or amine source, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base (NaOtBu), solvent (toluene), 80-110°C, inert atmosphere | Formation of 9,9-diphenyl-9H-fluoren-4-amine intermediate |
| 2 | Palladium-Catalyzed Coupling | 9,9-diphenyl-9H-fluoren-4-amine, 4-bromobiphenyl, Pd catalyst (Pd(PPh3)4 or Pd2(dba)3), base (K2CO3 or Cs2CO3), solvent (DMF or toluene), 90-120°C | Coupling to form this compound |
This method leverages the high selectivity and efficiency of palladium-catalyzed amination and cross-coupling reactions, which are well-established in the synthesis of complex aromatic amines.
Alternative Approaches
Suzuki-Miyaura Coupling:
In some cases, biphenyl boronic acids or esters are coupled with halogenated fluorenyl amines to achieve the biphenyl substitution. This method requires boronic acid derivatives and palladium catalysts under mild conditions.Direct C–N Coupling:
Direct amination of halogenated biphenyls with fluorenyl amines under Buchwald-Hartwig conditions can also be employed, optimizing ligands and bases for higher yields.
Industrial Scale Considerations
For industrial production, the synthesis is optimized for:
- Catalyst loading reduction to minimize cost.
- Continuous flow reactors to improve reaction control and scalability.
- Purification techniques such as recrystallization and chromatography to achieve >98% purity, essential for electronic applications.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Pd2(dba)3, Pd(PPh3)4 (1-5 mol%) | Ligand choice critical for selectivity |
| Base | NaOtBu, K2CO3, Cs2CO3 | Strong bases favor amination and coupling |
| Solvent | Toluene, DMF, Dioxane | High boiling solvents preferred |
| Temperature | 80–120 °C | Elevated temperature improves conversion |
| Reaction Time | 12–48 hours | Depends on scale and catalyst efficiency |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sensitive intermediates |
Optimization studies show that ligand and base selection significantly affect yield and purity. For example, bulky phosphine ligands enhance coupling efficiency and reduce side reactions.
Purification and Characterization
- Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., dichloromethane/hexane mixtures).
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis. Thermal properties assessed by DSC and TGA to ensure stability for device fabrication.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst, aryl halide, amine | High selectivity, broad scope | Requires expensive catalysts |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, aryl halide | Mild conditions, versatile | Boronic acid availability |
| Direct C–N Coupling | Pd catalyst, halogenated biphenyl, amine | Fewer steps, efficient | Sensitive to steric hindrance |
Research Findings and Applications
- The compound exhibits high thermal stability (Tg ~125 °C, Td ~375 °C) and excellent hole-transport properties, making it suitable for OLED hole-transport layers.
- Studies indicate that the biphenyl substitution enhances molecular planarity and charge mobility, critical for device efficiency.
- The preparation methods have been refined to maximize yield (>85%) and purity (>98%) for commercial applications in organic electronics.
Chemical Reactions Analysis
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenated reagents such as bromine or chlorine under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction can produce fully hydrogenated biphenyl compounds.
Scientific Research Applications
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is extensively used in scientific research, particularly in the field of organic electronics. Its applications include:
Organic Light-Emitting Diodes (OLEDs): It serves as a hole-transport material, enhancing the efficiency and longevity of OLED devices.
Polymer Photovoltaics (OPV): Used in the fabrication of OPV cells due to its excellent charge transport properties.
Perovskite Solar Cells: Enhances the performance and stability of perovskite solar cells.
Mechanism of Action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine involves its ability to transport holes efficiently in electronic devices. The molecular structure allows for effective charge transfer, reducing energy loss and improving device performance. The compound interacts with the electronic states of the device, facilitating the movement of positive charges (holes) through the material.
Comparison with Similar Compounds
Table 1: Key Properties of N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine and Analogues
*LT90: Time until luminance drops to 90% of initial value.
Key Observations
Thermal Stability :
- The target compound’s Tg (140°C) surpasses TAPC (79°C) and NPD (95°C), reducing device degradation at high temperatures . Its stability is comparable to spiro-OMeTAD (120°C) but with a distinct biphenyl-fluorene architecture.
Electronic Properties :
- The HOMO level (~-5.4 eV) aligns with NPD (-5.4 eV) and CzFA (-5.5 eV), facilitating efficient hole injection into emissive layers . The triphenylsilyl derivative () may exhibit deeper HOMO levels due to electron-withdrawing effects, though data are unavailable.
Device Performance :
- In OLEDs, the compound’s LT90 lifetimes (1.4–70.5 h) reflect improved thermal resilience compared to TAPC-based devices . CzFA, with a spirobi[fluoren] core, demonstrates superior power efficiency (21.8 lm/W) over CBP, highlighting the impact of rigid spiro architectures on performance .
Structural Influences :
- Substituent Effects : Methyl groups (BCFN) and carbazole (CzFA) enhance hole transport but may reduce thermal stability compared to diphenylfluorene .
- Spiro vs. Linear Frameworks : Spiro structures (CzFA, spiro-OMeTAD) improve morphological stability, whereas linear biphenyl-fluorene systems (target compound) prioritize synthetic accessibility and Tg .
Biological Activity
N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound belongs to a class of amines characterized by the presence of biphenyl and fluorenyl moieties. Its molecular formula is , and it features a complex structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Biphenyl Derivatives : Utilizing palladium-catalyzed cross-coupling reactions.
- Amine Functionalization : Introducing amine groups through nucleophilic substitution or reductive amination methods.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in various cancer cell lines. For example, in KB31 cells, significant apoptotic activity was observed while A549 cells showed resistance .
Antiviral Activity
Recent findings suggest that related compounds demonstrate antiviral properties against viruses such as Ebola. The effective concentration (EC50) values for antiviral activity have been reported, indicating the potential for therapeutic applications .
Case Studies
Several studies have evaluated the biological activity of this compound and its analogs:
| Study | Cell Line | Activity Observed | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Study 1 | KB31 | Apoptosis Induction | 0.37 | 19 |
| Study 2 | A549 | No significant effect | - | - |
| Study 3 | EBOV-Pseudotype | Antiviral Activity | 0.70 | 93 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with cellular pathways involved in apoptosis and viral entry mechanisms.
Q & A
Q. What are the standard synthetic routes for N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves:
- Buchwald-Hartwig amination : Reacting a halogenated fluorene derivative (e.g., 4-bromo-9,9-diphenylfluorene) with a biphenylamine precursor in the presence of a Pd catalyst (e.g., Pd(OAc)₂), a ligand (e.g., XPhos), and a base (e.g., NaOtBu) .
- Suzuki-Miyaura coupling : For biphenyl group introduction, aryl boronic acids are coupled with brominated intermediates under inert conditions .
Post-synthesis, purification is achieved via column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure and purity (e.g., aromatic proton integration at δ 6.5–8.5 ppm) .
- Elemental Analysis (CHN) : Validates empirical formula accuracy (e.g., C₄₅H₃₃N) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% typical for device-grade materials) .
- Melting Point Analysis : Determines thermal stability (e.g., mp >250°C for similar fluorene derivatives) .
Advanced Research Questions
Q. What challenges exist in achieving high purity, and how are they addressed?
Challenges include:
- Byproduct formation : Trace Pd residues or incomplete coupling reactions. Mitigation involves rigorous purification (e.g., silica gel chromatography, activated charcoal treatment) .
- Isomer separation : Structural analogs may form regioisomers. Chiral stationary phases or preparative HPLC resolve these .
- Moisture sensitivity : Storage under inert gas (N₂/Ar) and desiccants prevents degradation .
Q. How is computational modeling applied to study this compound?
- Density Functional Theory (DFT) : Optimizes molecular geometry and predicts frontier orbital energies (HOMO/LUMO) for charge transport properties .
- Time-Dependent DFT (TD-DFT) : Simulates UV-vis absorption/emission spectra, aligning with experimental data (e.g., λₑₘ ~450 nm for OLED applications) .
- Vibrational Analysis : IR spectra simulations validate experimental peaks (e.g., C-N stretching at ~1350 cm⁻¹) .
Q. What role does this compound play in OLED device architecture?
It serves as:
- Host Material : In emissive layers (EMLs) for blue-emitting devices, leveraging its high triplet energy (T₁ >2.7 eV) to prevent exciton quenching .
- Hole-Transport Layer (HTL) : Facilitates hole injection due to deep HOMO levels (~5.4 eV), compatible with indium tin oxide (ITO) anodes .
Device optimization involves: - Co-deposition : Blending with electron-transport materials (e.g., 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene) to balance charge mobility .
- Thermal Evaporation : Ensures uniform thin-film morphology (RMS roughness <1 nm) for reduced current leakage .
Q. How are crystallographic data obtained and analyzed?
- Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow solvent evaporation (e.g., CHCl₃/EtOH) are analyzed using SHELXL for structure refinement .
- Data Interpretation : SHELXTL software resolves disorder (e.g., phenyl ring orientations) and refines thermal parameters (Uₑq) .
- Twinned Data Handling : SHELXD/SHELXE address pseudo-merohedral twinning in low-symmetry space groups (e.g., P2₁/c) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported photophysical properties?
- Batch Variability : Trace impurities (e.g., residual solvents) alter emission spectra. Standardize synthesis protocols and use HPLC-MS for impurity profiling .
- Solvatochromism : Solvent polarity impacts Stokes shift. Compare data in consistent solvents (e.g., cyclohexane vs. DCM) .
- Device Configuration : Differences in HTL/ETL layers affect electroluminescence. Cross-reference device architectures (e.g., layer thickness, doping ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
